2-Iodo-4,6-dinitrotoluene

Vue d'ensemble

Description

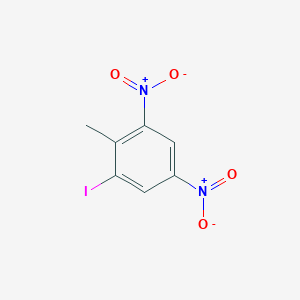

2-Iodo-4,6-dinitrotoluene: is an organic compound with the molecular formula C7H5IN2O4 It is a derivative of toluene, where the methyl group is substituted with an iodine atom and two nitro groups at the 4 and 6 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Iodo-4,6-dinitrotoluene can be synthesized through the nitration of 2-iodotoluene. The nitration process involves the reaction of 2-iodotoluene with a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be used to enhance the efficiency and safety of the nitration process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Iodo-4,6-dinitrotoluene undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products:

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 2-Iodo-4,6-diaminotoluene.

Oxidation: 2-Iodo-4,6-dinitrobenzoic acid.

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Intermediates

IDNT serves as an important intermediate in the synthesis of various chemical compounds. It can be utilized in the production of:

- Explosives : IDNT is a precursor for synthesizing more complex explosive materials.

- Dyes and Pigments : The compound can be transformed into dyes used in textiles and coatings.

Reactivity and Derivatives

The presence of iodine in IDNT enhances its reactivity, allowing for various substitution reactions. The compound can undergo:

- Nucleophilic Substitution : The iodine atom can be replaced by different nucleophiles, leading to a variety of substituted derivatives.

- Reduction Reactions : IDNT can be reduced to yield amines or other functional groups.

Biological Applications

Toxicological Studies

Research has indicated that IDNT may exhibit mutagenic and carcinogenic properties. Studies have focused on its effects on biological systems, particularly:

- Carcinogenicity : In animal studies, IDNT has shown potential carcinogenic effects, necessitating further investigation into its safety profile.

- Mechanisms of Action : Research is ongoing to understand how IDNT interacts with cellular components and its potential to cause DNA damage.

Industrial Applications

Explosive Manufacturing

IDNT is primarily used in the production of explosives due to its high energy content. Its applications include:

- Military Explosives : Used in formulations for military-grade explosives due to its stability and performance.

- Commercial Explosives : Employed in mining and construction industries for blasting operations.

Case Study 1: Toxicological Evaluation

A study conducted on Fischer 344 rats assessed the hepatocarcinogenic potential of IDNT. The results indicated a significant incidence of liver tumors at higher doses, highlighting the compound's potential health risks .

| Dose (mg/kg) | Tumor Incidence (%) |

|---|---|

| 0 | 0 |

| 0.6 | 30 |

| 3.5 | 100 |

Case Study 2: Synthesis Pathways

Research has identified multiple synthesis pathways for IDNT derivatives. For instance, nitration reactions involving toluene yield various dinitrotoluene isomers, including IDNT .

Mécanisme D'action

The mechanism of action of 2-iodo-4,6-dinitrotoluene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparaison Avec Des Composés Similaires

2,4-Dinitrotoluene: Lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.

2-Iodo-3,5-dinitrotoluene: Similar structure but different positioning of nitro groups, leading to different reactivity and applications.

2-Iodo-4-nitrotoluene: Contains only one nitro group, resulting in different chemical properties and uses.

Activité Biologique

2-Iodo-4,6-dinitrotoluene (IDNT) is a nitroaromatic compound that has garnered attention due to its potential biological activity and implications for environmental and human health. This article will explore the biological activities associated with IDNT, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its nitro groups attached to a toluene ring, along with an iodine substituent. The presence of these functional groups contributes to its reactivity and biological interactions.

Research indicates that IDNT can undergo biotransformation, leading to the generation of reactive intermediates that may exert toxic effects. The nitro groups in IDNT can participate in redox reactions, resulting in oxidative stress within biological systems. This oxidative stress can lead to cellular damage, apoptosis, and disruption of normal cellular functions.

Case Studies

- Subchronic Toxicity in Wildlife : A study investigated the effects of 2-amino-4,6-dinitrotoluene (a degradation product of IDNT) on the Northern bobwhite (Colinus virginianus). Birds were dosed with varying concentrations of 2A-DNT over 60 days. Results indicated significant changes in gene expression related to liver function and cell cycle regulation, suggesting that exposure could lead to liver necrosis and impaired metabolic functions due to disrupted PPAR signaling pathways .

- Genotoxicity Assessments : Various studies have reported on the mutagenic potential of IDNT and its metabolites. For instance, urinary excretion studies indicated that exposure to amino derivatives resulted in mutagenic activity in bacterial assays (S. typhimurium), highlighting the compound's capacity to induce genetic mutations .

- Environmental Impact : The persistence of dinitrotoluene compounds in contaminated environments poses risks not only to wildlife but also to human health through potential bioaccumulation and exposure via contaminated water sources .

Biological Activity Summary Table

Propriétés

IUPAC Name |

1-iodo-2-methyl-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBVACBWBYEYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477743 | |

| Record name | 2-Iodo-4,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29270-49-3 | |

| Record name | 2-Iodo-4,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.